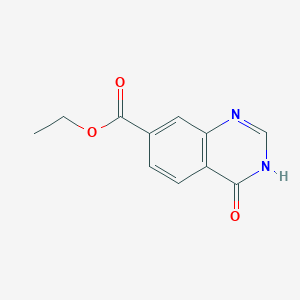

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core with a ketone group at position 4 and an ethyl ester moiety at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes (e.g., soluble epoxide hydrolases) and receptors (e.g., GABAA subtypes) . The compound’s synthesis typically involves cyclization and esterification steps, as evidenced by protocols using thionyl chloride and toluene for acyl chloride formation .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 4-oxo-3H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) |

InChI Key |

WVEXTBKFYXLPED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be synthesized through various methods. One common approach involves the Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines. This method is advantageous due to its high yield and versatility with different aromatic amines . Another method involves the reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with 1-(2-nitrophenyl)prop-2-en-1-one to produce luotonin A analogues .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Hydrolysis of Ester Group

The ethyl ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

The carboxylic acid derivative is pivotal for synthesizing amides and other bioactive analogues, as demonstrated in sEH inhibitor development .

Nucleophilic Aromatic Substitution

The electron-deficient quinazolinone ring facilitates substitutions at positions 2 and 4.

Substitution at position 4 is particularly significant for modulating biological activity, as seen in dual FLAP/sEH inhibitors .

Cyclization Reactions

The compound serves as a precursor in multicomponent cyclization reactions to form polycyclic systems.

Example Reaction:

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate reacts with arenediazonium salts and nitriles in a one-pot synthesis to yield 3,4-dihydroquinazolines .

| Conditions | Yield | Key Product |

|---|---|---|

| Arenediazonium salt, nitrile, RT, 6 hours | 78–92% | Diversely substituted dihydroquinazolines |

This method is metal-free and scalable, with applications in synthesizing pharmacologically relevant heterocycles .

Amide Formation

The hydrolyzed carboxylic acid reacts with amines to generate amides, a key step in drug discovery.

Protocol from FLAP/sEH Inhibitor Synthesis :

-

Activate carboxylic acid with EDCl/HOBt.

-

React with neopentylamine to form carboxamide.

-

Isolate product via column chromatography (Yield: 65–89%).

| Amine | IC₅₀ (sEH Inhibition) | Biological Activity |

|---|---|---|

| Neopentylamine | 0.30–0.66 μM | Potent sEH/FLAP dual inhibition |

| Cyclohexylamine | >10 μM | Reduced activity |

Amides with bulky alkyl groups (e.g., neopentyl) show enhanced sEH inhibition due to hydrophobic interactions in the enzyme’s active site .

Thiobenzylation

The quinazolinone core undergoes thiobenzylation at position 2 to enhance pharmacological properties.

Procedure :

-

Treat with Lawesson’s reagent to introduce sulfur.

-

React with benzyl bromide derivatives.

-

Purify via recrystallization (Yield: 70–85%).

| Benzyl Derivative | IC₅₀ (FLAP Inhibition) | Notes |

|---|---|---|

| 4-Fluorobenzyl | 2.91 μM | Dual sEH/FLAP inhibition |

| Unsubstituted benzyl | >5 μM | Moderate activity |

Thiobenzyl groups improve metabolic stability and target affinity in anti-inflammatory agents .

Esterification and Transesterification

The ethyl ester can be modified to other esters under acidic or enzymatic conditions.

| Alcohol | Catalyst | Yield | Application |

|---|---|---|---|

| Methyl alcohol | H₂SO₄ | 82% | Methyl ester for prodrug synthesis |

| Isopropyl alcohol | Lipase (enzymatic) | 68% | Green chemistry applications |

Transesterification broadens the compound’s utility in prodrug design and sustainable synthesis .

Reduction Reactions

Selective reduction of the carbonyl group at position 4 is achievable with NaBH₄/CeCl₃.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄/CeCl₃, methanol, 0°C | 3,4-Dihydroquinazoline-7-carboxylate | 75% |

The reduced product serves as a precursor for anticonvulsant and anticancer agents .

Key Mechanistic Insights

-

Electrophilic Reactivity: The quinazolinone’s carbonyl and nitrogen atoms stabilize transition states during substitutions .

-

Steric Effects: Bulky substituents at position 7 (e.g., neopentyl) enhance binding affinity in enzyme inhibition .

-

Solvent Dependency: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to protic solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various fungal strains, including Candida albicans and Candida glabrata. For instance, studies have shown that synthesized triazole–quinazolinone conjugates derived from this compound demonstrate potent anticandidal effects by disrupting the ergosterol biosynthetic pathway, which is critical for fungal cell membrane integrity .

Anticancer Properties

The compound also shows promise as an anticancer agent. In vitro studies have evaluated its efficacy against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms of action involve the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation and survival. For example, compounds derived from this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer progression .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of anthranilamide with diethyl oxalate under reflux conditions. This method yields the desired compound with high purity and good yield . The versatility of this compound allows for further modifications to create a library of derivatives with enhanced biological activities.

Case Studies

Case Study 1: Anticandidal Evaluation

In a study evaluating the anticandidal activity of synthesized triazole–quinazolinone conjugates from this compound, researchers found that certain derivatives exhibited significant inhibition against Candida species. The study employed minimum inhibitory concentration (MIC) assays to determine the effectiveness of these compounds. The results indicated that some derivatives had MIC values as low as 6.25 µg/mL against Candida strains, suggesting strong potential for therapeutic applications in treating fungal infections .

Case Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of quinazoline derivatives synthesized from this compound. These compounds were tested against HepG2 and MCF-7 cell lines using MTT assays to assess cell viability. Results demonstrated that several derivatives significantly reduced cell viability in a concentration-dependent manner, indicating their potential as anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key structural analogs include:

- Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1): Differs only in the ester group (methyl vs. ethyl), resulting in a slightly lower molecular weight (MW: ~225.21 g/mol vs. 239.23 g/mol) .

- Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate (CAS 155960-91-1): Positional isomer with the ester group at position 6 instead of 7, altering steric and electronic properties .

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives: These lack the fused pyrimidine ring of quinazoline, reducing planarity and hydrogen-bonding capacity .

Table 1: Structural and Physical Properties

*Similarity scores based on Tanimoto coefficients from structural databases .

Pharmacological and Physicochemical Properties

- Bioactivity: this compound derivatives exhibit inhibitory activity against soluble epoxide hydrolase (sEH), with IC50 values in the nanomolar range . Methyl analogs show comparable potency but reduced metabolic stability due to faster ester hydrolysis .

- Quinoline-based analogs display lower melting points (e.g., 180–200°C vs. >210°C for quinazolines), reflecting differences in crystallinity .

Biological Activity

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Its unique bicyclic structure and carboxylate group contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that it exhibits moderate to strong inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that the compound can effectively inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent . In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.58 |

| A549 | 4.85 |

| MCF-7 | 5.33 |

| HeLa | 6.19 |

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . It plays a role in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects.

Inhibition of sEH leads to increased levels of EETs, which can:

- Reduce inflammation

- Regulate endothelial function

- Improve mitochondrial function

- Decrease oxidative stress

This mechanism positions this compound as a potential therapeutic agent for conditions related to inflammation and cardiovascular health .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinically relevant strains of bacteria and fungi. The results showed that the compound exhibited potent activity against Staphylococcus aureus, with an MIC value significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Evaluation of Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that it effectively inhibited cell growth in a dose-dependent manner across multiple cancer types, highlighting its promise as an anticancer drug candidate .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how are reaction conditions optimized for yield improvement?

Methodological Answer:

this compound is typically synthesized via cyclocondensation reactions. A common approach involves the use of substituted anthranilic acid derivatives as starting materials, followed by esterification and cyclization under acidic or basic conditions. For example, analogous quinoline derivatives are synthesized through N-propargylation and click chemistry under Sharpless conditions, which can be adapted for quinazolines . Optimization includes adjusting solvent polarity (e.g., N,N-dimethylacetamide), temperature (80–100°C), and catalyst selection (e.g., K₂CO₃). Yield improvements often require iterative purification steps, such as silica gel chromatography, to isolate the target compound from by-products like decarboxylated impurities .

Basic: Which spectroscopic techniques (e.g., NMR, LC-MS) and crystallographic software (e.g., SHELXL, OLEX2) are critical for structural confirmation of quinazoline derivatives?

Methodological Answer:

Structural confirmation relies on:

- 1H/13C NMR : Assigning peaks for the quinazoline core (e.g., characteristic δ 8.5–9.0 ppm for aromatic protons) and ester groups (δ 4.3–4.5 ppm for ethyl CH₂).

- LC-MS : Validating molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- X-ray crystallography : Software like SHELXL refines crystal structures by minimizing residuals (R-factors < 0.05) using intensity data , while OLEX2 integrates structure solution, refinement, and visualization in a single workflow, streamlining ambiguity resolution in electron density maps .

Advanced: How should researchers address discrepancies in antimicrobial activity data observed between in vitro assays and computational predictions for this compound?

Methodological Answer:

Discrepancies may arise from:

- Experimental variables : Standardize assay conditions (e.g., bacterial strain selection, inoculum size, and agar composition) to align with computational models .

- Solubility effects : Use dimethyl sulfoxide (DMSO) controls to rule out solvent interference in MIC (Minimum Inhibitory Concentration) measurements.

- Structure-Activity Relationship (SAR) validation : Re-evaluate computational docking parameters (e.g., binding site flexibility in target enzymes like DNA gyrase) using crystallographic data . Cross-validate with isothermal titration calorimetry (ITC) to confirm binding affinities.

Advanced: What strategies can be implemented to minimize decarboxylation side reactions during the synthesis of this compound?

Methodological Answer:

Decarboxylation is a common side reaction in ester-containing heterocycles. Mitigation strategies include:

- Temperature control : Maintain reaction temperatures below 80°C to avoid thermal decomposition .

- Protecting groups : Introduce tert-butyl or benzyl groups at the 4-oxo position to stabilize the carboxylate moiety during cyclization.

- Acid scavengers : Use molecular sieves or triethylamine to neutralize acidic by-products that accelerate decarboxylation . Post-synthesis, monitor by-products via HPLC and adjust stoichiometry of reactants like piperazine to suppress impurity formation .

Basic: What analytical protocols are recommended to assess the purity and stability of quinazoline-based compounds under varying storage conditions?

Methodological Answer:

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. LC-MS further confirms molecular ion integrity .

- Stability testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor hydrolytic stability of the ester group via pH-dependent NMR (e.g., D₂O vs. CDCl₃) . For long-term storage, recommend inert atmospheres (N₂) and desiccants to prevent oxidation.

Advanced: How can multi-parametric refinement in SHELXL resolve ambiguities in the crystal structure determination of this compound?

Methodological Answer:

SHELXL addresses ambiguities through:

- Twinning refinement : For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices .

- Disorder modeling : Use PART/SUMP restraints to resolve disordered ethyl or carbonyl groups.

- Hydrogen bonding networks : Apply DFIX and DANG constraints to refine H-bond distances (e.g., O–H⋯N interactions in the dihydroquinazoline core) . Validate results against Hirshfeld surface analysis in OLEX2 to ensure geometric plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.